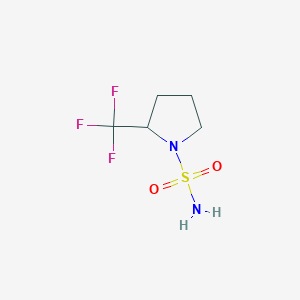![molecular formula C64H54N4 B13104884 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple aromatic amine groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aromatic amines under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. Solvents like toluene or dimethylformamide (DMF) are used to dissolve the reactants and maintain the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, iron or aluminum chloride
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Known for its use as a fumigant and its toxicity against insect pests.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with applications in surfactants and as a greenhouse gas absorber.
1-(4-Fluorophenyl)piperazine: Used in various chemical syntheses and as a research chemical.
Uniqueness
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) stands out due to its complex structure and the presence of multiple aromatic amine groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C64H54N4 |
|---|---|
Peso molecular |
879.1 g/mol |
Nombre IUPAC |
1-N-[4-[4-(N-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C64H54N4/c1-47-15-27-55(28-16-47)67(56-29-17-48(2)18-30-56)63-43-39-61(40-44-63)65(53-11-7-5-8-12-53)59-35-23-51(24-36-59)52-25-37-60(38-26-52)66(54-13-9-6-10-14-54)62-41-45-64(46-42-62)68(57-31-19-49(3)20-32-57)58-33-21-50(4)22-34-58/h5-46H,1-4H3 |
Clave InChI |
QXCKMOVFNOVRKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


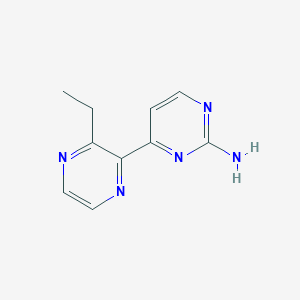

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
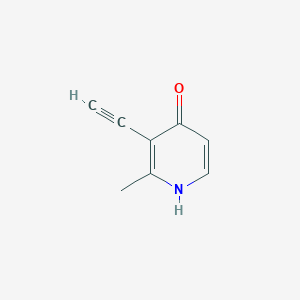
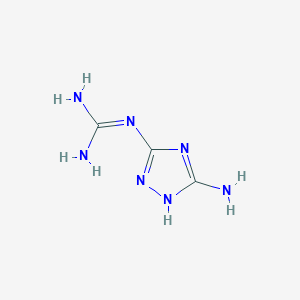
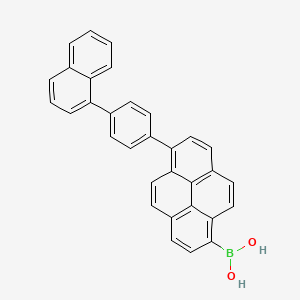

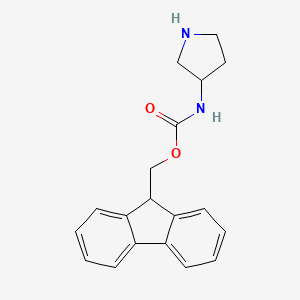

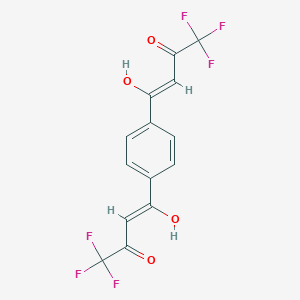

![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

